Pracinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Preclinical ADME Profile of Pracinostat

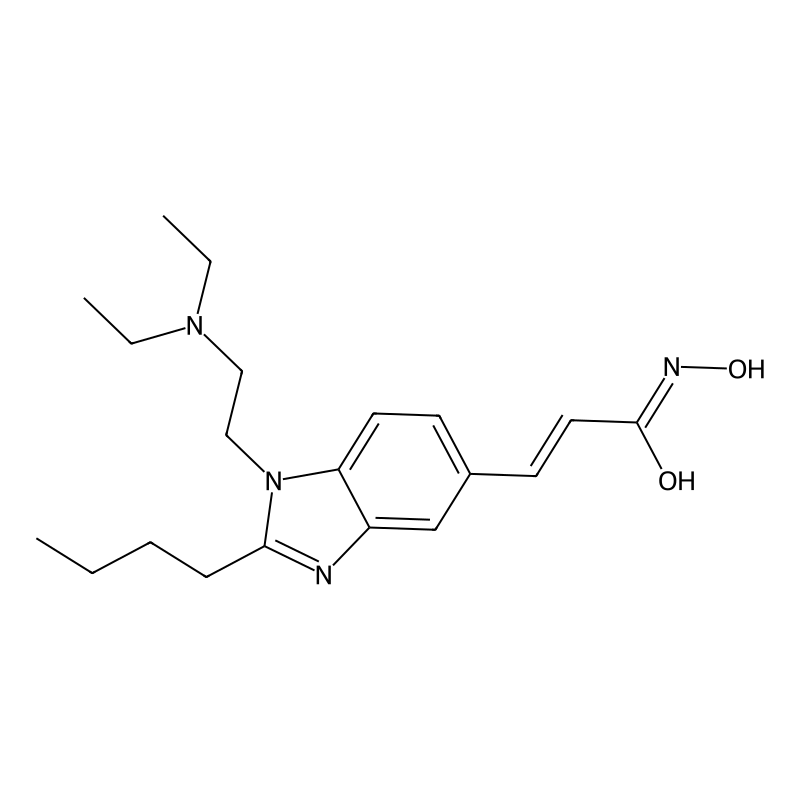

Pracinostat (SB939) is a small molecule hydroxamic acid-based HDAC inhibitor with the chemical formula C₂₀H₃₀N₄O₂ and a molecular weight of 358.486 g/mol [1] [2]. Its IUPAC name is (2E)-3-{2-Butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl}-N-hydroxyprop-2-enamide [1].

Key Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties [3]:

- Absorption & Solubility: Demonstrates high aqueous solubility and high Caco-2 permeability.

- Protein Binding: Plasma protein binding is high across species, ranging between approximately 84% and 94%.

- Blood-to-Plasma Ratio: Approximately 1.0 in human blood.

- Metabolic Stability: Relatively higher in dog and human liver microsomes than in mouse and rat.

- Primary Metabolizing Enzymes: Human cytochrome P450 (P450) phenotyping shows this compound is primarily metabolized by CYP3A4 and CYP1A2.

- Enzyme Inhibition: Does not significantly inhibit human CYP3A4, 1A2, 2D6, and 2C9 (IC₂₅ >25 μM), but does inhibit CYP2C19 (IC₅₀ = 5.8 μM). No significant induction of human CYP3A4 and 1A2 was observed in hepatocytes.

Preclinical and Human Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound observed in preclinical species and humans.

Table 1: Pharmacokinetic Parameters of this compound Across Species [3] [4]

| Parameter | Mouse | Rat | Dog | Human (Predicted & Observed) |

|---|---|---|---|---|

| Systemic Clearance | 9.2 L/h/kg (High) | 4.5 L/h/kg | 1.5 L/h/kg | Not Specified |

| Volume of Distribution (Vss) | 3.5 L/kg (>0.6 L/kg) | 1.7 L/kg | 4.2 L/kg | Not Specified |

| Oral Bioavailability | 34% | ~3% | 65% | Profile agreed with predictions |

| Half-life (t₁/₂) | Not Specified | Not Specified | Not Specified | Favorable, compared to vorinostat [4] |

Pharmacodynamics and Mechanism of Action

This compound is a potent pan-histone deacetylase (HDAC) inhibitor that targets class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes [5] [6] [2]. It has no significant effect on other zinc-dependent metalloenzymes or class III HDACs [6] [2].

Mechanism of Action:

- HDAC Inhibition: The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion within the HDAC enzyme's active site, thereby inhibiting its deacetylase activity [7] [6].

- Chromatin Remodeling: Inhibition of HDAC activity leads to the accumulation of acetyl groups on lysine residues of histone tails (e.g., Histone H3) and non-histone proteins [1] [4] [8].

- Gene Transcription & Apoptosis: Hyperacetylation results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. This leads to cell cycle arrest, promotion of apoptosis, and inhibition of tumor cell proliferation [1] [4].

The following diagram illustrates the core mechanism of action of this compound at the cellular level.

Overview of this compound's mechanism leading to antitumor effects.

Key Experimental Methodologies

The following are summaries of critical experimental protocols used to characterize this compound.

1. Pharmacokinetic Profiling in Preclinical Species and Humans [3] [4]

- Study Design: Preclinical PK studies were conducted in mouse, rat, and dog. Human PK was predicted using Simcyp and allometric scaling.

- Sample Collection: Blood samples were collected at pre-determined time points after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, and 30 hours post-dose).

- Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method.

- Data Analysis: Noncompartmental methods were used with software like WinNonlin to estimate PK parameters (AUC₀–inf, Cₘₐₓ, Tₘₐₓ, t₁/₂).

2. In Vitro Metabolic Stability and Phenotyping [3]

- System: Incubation with liver microsomes from preclinical species and humans.

- Methodology: Measurement of parent compound depletion over time. Reaction phenotyping using selective chemical inhibitors or recombinant human CYP enzymes to identify major metabolizing enzymes (CYP3A4, CYP1A2).

3. Pharmacodynamic Assessment of HDAC Inhibition [4] [5]

- Matrix: Peripheral blood mononuclear cells (PBMCs) or tumor tissue from animal models.

- Technique:

- Western Blot: Cells are lysed, proteins separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against acetylated histone H3 (AcH3) or other acetylated proteins. A housekeeping protein is used for normalization.

- Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method also used to measure AcH3 levels in samples.

- Output: Levels of protein acetylation are measured as a biomarker of target engagement.

Conclusion and Drug Development Context

The preclinical ADME profile and favorable predicted human PK supported the clinical development of this compound as an oral drug candidate [3]. While it has shown modest single-agent activity in clinical trials for advanced hematological malignancies [4], a promising synergistic effect has been observed when this compound is combined with other agents, such as the hypomethylating agent azacitidine, particularly in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [4] [9]. This combination strategy represents a significant avenue for its therapeutic application.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. Preclinical metabolism and disposition of SB939 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Dose Escalation Multicenter Trial of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Study of the antilymphoma activity of this compound reveals ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. Adverse drug reaction profiles of histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing venetoclax efficacy in leukemia through ... [nature.com]

- 9. This compound - an overview [sciencedirect.com]

Pracinostat in vitro anti-tumor activity studies

Mechanism of Action and Overview

Pracinostat (SB939) is an orally bioavailable, pan-histone deacetylase inhibitor (HDACi) [1] [2]. Its core mechanism involves:

- Targeting HDAC classes I, II, and IV, without affecting class III or other zinc-binding enzymes [2].

- Inhibing deacetylase activity causes accumulation of acetylated histones, leading to an open chromatin structure. This facilitates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [1] [2].

- It also promotes the acetylation of non-histone proteins, affecting the function and stability of various proteins critical for tumor cell survival [3].

The diagram below illustrates the primary mechanism of this compound and its downstream effects on cancer cells.

Quantitative In Vitro Anti-Tumor Activity

The following table summarizes the anti-proliferative efficacy (IC50 values) of this compound across a range of human cancer cell lines.

| Cancer Type | Cell Line / Model | Key Findings (IC50) | Observed Effects |

|---|---|---|---|

| Lymphoma (DLBCL) | Panel of 60 lymphoma lines (25 DLBCL) [3] | Robust activity; OxPhos-DLBCL subtype less sensitive | Antiproliferative; resistance overcome by antioxidant inhibition [3] |

| Breast Cancer | MDA-MB-231 [4] | 10.32 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |

| Breast Cancer | T47D [4] | 5.34 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |

| Breast Cancer | MCF-7 [4] | 30.98 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |

| Breast Cancer | MCF-10A (non-tumorigenic) [4] | >160 μmol/L (less toxic) [4] | Demonstrated selective toxicity toward cancer cells [4] |

Key Experimental Protocols

Standardized in vitro methodologies are used to evaluate this compound's activity.

Cell Viability and Proliferation Assay (MTT/MTS)

- Purpose: To determine the compound's anti-proliferative efficacy and calculate IC50 values [3] [4].

- Procedure:

- Seed cells in 96-well plates at a density optimized for the cell line.

- After cell adherence, treat with a concentration gradient of this compound (e.g., serially diluted from 20,000 nM to 0.3 nM) [3].

- Incubate for a designated period (e.g., 72 hours).

- Add MTT or MTS reagent and incubate further to allow formazan crystal formation by viable cells.

- Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS) [4].

- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

- Purpose: To assess the pharmacodynamic effects of this compound, such as histone acetylation and modulation of signaling pathways [3] [4].

- Procedure:

- Treat cells with this compound (e.g., 250 nM for 6 or 72 hours) [3].

- Lyse cells and extract total protein.

- Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

- Block the membrane with a protein solution like 5% non-fat milk.

- Incubate with primary antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4, anti-phospho-STAT3) [4].

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using chemiluminescence reagents and visualize.

Migration and Invasion Assays

- Purpose: To evaluate the anti-metastatic potential of this compound [4].

- Migration (Wound Healing/Scratch Assay):

- Create a scratch in a confluent cell monolayer.

- Treat with this compound and monitor cell migration into the wound over time with microscopy.

- Invasion (Transwell with Matrigel):

- Seed serum-starved cells into the upper chamber of a Transwell insert coated with Matrigel.

- Place complete growth medium in the lower chamber as a chemoattractant.

- Treat cells in the upper chamber with this compound.

- After incubation, remove non-invaded cells from the upper membrane surface.

- Fix, stain invaded cells on the lower surface, and count under a microscope [4].

Signaling Pathways and Combination Strategies

Suppression of the IL-6/STAT3 Signaling Pathway

Research in breast cancer models indicates that this compound's anti-metastatic activity involves inhibiting the IL-6/STAT3 pathway. It was found to reduce STAT3 phosphorylation and downregulate downstream targets involved in Epithelial-Mesenchymal Transition (EMT), such as N-cadherin and Vimentin, while upregulating E-cadherin [4]. The pathway and drug effect are summarized below.

Synergistic Drug Combinations

This compound shows enhanced efficacy when combined with other anti-cancer agents.

- With Azacitidine: This combination demonstrated a very high response rate ( 89% Overall Response Rate, 78% CR/CRi ) in a Phase II study of patients with high-risk myelodysplastic syndrome (MDS), indicating strong synergy between hypomethylating agents and HDAC inhibition [5].

- With Targeted Agents: A large-scale in vitro screen in lymphoma cell lines tested this compound with 10 other agents (e.g., venetoclax, ibrutinib, bendamustine). The effects were context-dependent, ranging from synergy to additivity, highlighting the need for biomarker-driven combination strategies [3].

Key Takeaways for Researchers

- Context is crucial: The metabolic subtype of cancer cells significantly influences response. For instance, OxPhos-DLBCL shows inherent resistance, which can be overcome by targeting antioxidant pathways [3].

- Consider combination strategies: this compound's activity is often enhanced with other drugs, most notably with azacitidine in myeloid malignancies [6] [5].

- Prioritize pharmacodynamic assays: Robustly confirm target engagement in your models by measuring acetylated histone H3 and H4 levels as a primary efficacy biomarker [3] [4].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. of the antilymphoma Study of activity reveals different... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SB939), a histone deacetylase inhibitor ... [sciencedirect.com]

- 5. Very High Rates of Clinical and Cytogenetic Response ... [sciencedirect.com]

- 6. Phase I Dose Escalation Multicenter Trial of this compound ... [pmc.ncbi.nlm.nih.gov]

Pracinostat histone acetylation and chromatin remodeling

Mechanism of Action and Key Quantitative Data

Pracinostat's therapeutic effects stem from its targeted inhibition of histone deacetylases, leading to epigenetic changes that alter gene expression and induce apoptosis in tumor cells.

Table 1: HDAC Inhibition Profile of this compound

| HDAC Class | Subtypes Inhibited | Notes |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | HDAC8 IC~50~ = 140 nM [1] |

| Class II | HDAC4, HDAC5 | Spares HDAC6 in Class IIb [1] [2] |

| Class IV | HDAC11 | - |

| Class III | None | Sirtuins are not targeted [1] |

This compound selectively inhibits zinc-dependent HDACs without affecting other zinc-dependent metalloenzymes [1] [2]. After accumulation into tumor cells, it causes:

- Accumulation of acetylated histones (e.g., Histone H3 and H4) [3]

- Chromatin remodeling into a more open conformation [1] [4]

- Transcription of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4]

Table 2: Key Pharmacological and Preclinical Data

| Parameter | Data | Context / Model |

|---|---|---|

| In Vitro Anti-proliferation | IC~50~ ~0.5-1 μmol/L | Breast cancer cell lines (MDA-MB-231) [3] |

| In Vivo Anti-tumor Activity | Significant suppression of tumor growth and metastasis | Breast cancer animal models [3] |

| Oral Bioavailability | 34% (Mouse) | - [4] |

Signaling Pathways and Molecular Mechanisms

This compound's effects are mediated through specific signaling pathways, with research in breast cancer models providing a detailed understanding.

This compound inhibits HDACs and STAT3 signaling to block metastasis.

Research shows that this compound exerts its anti-tumor effects not only through general chromatin remodeling but also by inactivating the IL-6/STAT3 signaling pathway [3] [5]. This cascade inhibition leads to:

- Reversal of Epithelial-Mesenchymal Transition (EMT): Upregulation of E-cadherin and downregulation of N-cadherin and vimentin [3].

- Suppression of Metastasis-Related Genes: Decreased expression of MMP2 and MMP9, which are crucial for extracellular matrix degradation [3] [5]. This compound also downregulates FN1 (Fibronectin 1), an extracellular matrix glycoprotein that promotes invasion [5].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments that elucidate this compound's mechanism of action.

Assessing Anti-proliferative Effects (MTS Assay)

The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, indicating cell viability [3].

Workflow Diagram:

MTS assay workflow to assess cell viability after drug treatment.

Key Steps:

- Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3-5 x 10³ cells per well and allow to adhere overnight [3].

- Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.1, 0.5, 1, 2 µM) for 24-72 hours. Include DMSO-only wells as a vehicle control [3] [5].

- Viability Measurement: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group [3].

Investigating Cell Migration and Invasion

Transwell Invasion Assay evaluates the ability of cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix barrier [6] [3].

Workflow Diagram:

Transwell invasion assay workflow to assess metastatic potential.

Key Steps:

- Chamber Preparation: Coat the upper side of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (e.g., 100 µL of 1 mg/mL dilution) and allow it to solidify [3].

- Cell Preparation: Harvest and resuspend serum-starved cells in a serum-free medium. Seed cells into the upper chamber of the Transwell insert. Add this compound (e.g., 0.5-1 µM) to the upper chamber [3].

- Induce Invasion: Fill the lower chamber with medium containing 10% FBS as a chemoattractant. Incubate the plate for 24-48 hours at 37°C [3].

- Quantification: After incubation, carefully remove non-invaded cells from the upper side of the membrane with a cotton swab. Fix and stain the invaded cells on the lower side of the membrane with crystal violet or calcein-AM. Count the number of invaded cells in multiple fields under a microscope [3].

Analyzing Protein Expression and Histone Acetylation

Western Blotting is used to detect changes in protein acetylation, EMT markers, and signaling pathway components [3].

Key Steps:

- Protein Extraction: Lyse cells treated with this compound and controls in RIPA buffer containing protease and deacetylase inhibitors [3].

- Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.

- Antibody Probing: Incubate the membrane with specific primary antibodies. Key targets for this compound studies include:

- Acetylated Histone H3 and Acetylated Histone H4 (to confirm target engagement) [3].

- HDAC4 and HDAC5 (to observe their downregulation) [3].

- EMT Markers: E-cadherin (upregulated), N-cadherin, Vimentin (downregulated) [3].

- STAT3 Pathway: Phospho-STAT3 (Tyr705), total STAT3, and downstream targets like MMP2, MMP9 [3] [5].

- Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Therapeutic Implications and Clinical Status

- Preclinical Efficacy: this compound shows superior anti-tumor properties compared to Vorinostat (SAHA) in breast cancer animal models, effectively suppressing both tumor growth and metastasis [3].

- Clinical Status: this compound has been granted Orphan Drug Designation by the FDA for acute myeloid leukemia (AML) and T-cell lymphoma [1] [2]. It is important to note that, according to DrugBank, this compound is still an investigational drug and has not received full FDA approval for any indication as of the latest data [4]. Clinical trials have explored its use, including in combination therapy for AML and as a monotherapy for metastatic sarcoma and myelodysplastic syndrome [4].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound (SB939), a histone deacetylase inhibitor, ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Effects of SB939 are mediated by STAT3 to inhibit breast ... [spandidos-publications.com]

- 6. 3D chromatin remodeling potentiates transcriptional programs ... [pmc.ncbi.nlm.nih.gov]

Pracinostat preclinical models hematological malignancies

Pracinostat Profile and Mechanism of Action

This compound is a potent pan-histone deacetylase inhibitor (HDACi). Its structure includes a zinc-binding group that targets zinc-dependent HDAC enzymes (Class I, II, and IV) [1]. By inhibiting these HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and activation of gene transcription. This can result in cell-cycle arrest, differentiation, and apoptosis of malignant cells [2].

The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Drug Class | Oral pan-histone deacetylase inhibitor (HDACi) [3] [2] |

| Primary Mechanism | Inhibits Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 6, 7, 9, 10), and Class IV (HDAC 11) enzymes [4] |

| Key Molecular Effect | Increases acetylation of histone proteins, reversing epigenetic silencing of genes [2] |

| Downstream Consequences | Triggers cell-cycle arrest, promotes differentiation, induces apoptosis in tumor cells [2] |

| Pharmacokinetic Advantage | Favorable profile compared to earlier HDACis; demonstrated accumulation in tumor tissue in preclinical models [2] |

Preclinical Efficacy in Hematological Malignancies

Preclinical studies demonstrate that this compound has broad antitumor activity across various hematologic malignancy models, with particular insights gained in Diffuse Large B-Cell Lymphoma (DLBCL).

Activity Across Lymphoma Subtypes

A 2021 study screened this compound against a panel of 60 lymphoma cell lines, including 25 DLBCLs [4]. The drug showed robust antiproliferative activity across all histotypes. However, researchers identified a subset of DLBCL cell lines with lower sensitivity, which were predominantly of the Oxidative Phosphorylation (OxPhos) metabolic subtype [4]. In contrast, the more sensitive B-cell Receptor (BCR)-DLBCL subtype showed greater transcriptomic changes and cell death after treatment.

Overcoming Resistance in OxPhos-DLBCL

The study further investigated resistance mechanisms. OxPhos-DLBCL cells responded to this compound by enriching antioxidant pathway genes, suggesting a role in survival. Pharmacologic inhibition of antioxidant production with L-buthionine-(S,R)-sulfoximine (BSO) rescued this compound sensitivity in OxPhos-DLBCL cells, while BCR-DLBCLs were unaffected [4]. This indicates that targeting antioxidant pathways may overcome intrinsic resistance in this subtype.

In Vivo Efficacy

The in vivo antilymphoma activity of this compound was confirmed in DLBCL xenograft models [4]. Mice bearing TMD8 (BCR-DLBCL) or U2932 tumors were treated with this compound (100 mg/kg, orally, 5 days/week), which resulted in significant tumor growth inhibition compared to vehicle control.

The relationship between this compound's mechanism and the differential response in DLBCL subtypes is summarized below:

This compound induces cell death through epigenetic mechanisms, with efficacy influenced by DLBCL metabolic subtypes and antioxidant pathways [4].

Combination Therapy and Clinical Translation

Preclinical synergy between HDAC and hypomethylating agents led to clinical trials combining this compound with azacitidine, showing enhanced efficacy over single-agent use.

Clinical Trial Results

The table below summarizes key efficacy outcomes from clinical studies of the this compound and azacitidine combination:

| Patient Population | Study Phase | Reported Efficacy Outcomes |

|---|

| Older adults with newly diagnosed AML (unfit for intensive chemo) [5] | Phase 2 | CR rate: 42% 1-year overall survival rate: 62% | | Patients with high/very high-risk MDS [6] | Phase 2 | ORR: 33% (95% CI 22-46) CR: 33% Median OS: 23.5 months 1-year OS: 77% | | Extension cohort (MDS patients) [3] [2] | Phase 1 | 6 of 10 patients achieved CR 3 achieved CR with incomplete platelet recovery (CRp) |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from key preclinical and clinical studies.

Preclinical In Vitro Viability Assay (MTT Assay) [4]

- Cell Lines: A panel of 60 human lymphoma cell lines, including DLBCL, T-cell lymphoma, Hodgkin Lymphoma, Mantle Cell Lymphoma, and others, cultured per recommended conditions.

- Drug Treatment: this compound was prepared in a concentration range from 20,000 nM to 0.3 nM (serial three-fold dilutions).

- Viability Measurement: Cells were treated, and cell viability was determined using the MTT assay. Absorbance values were measured.

- Data Analysis: Raw absorbance values were transformed to a per-row Z-score for hierarchical clustering to visualize sensitivity patterns across cell lines.

Preclinical In Vivo Xenograft Model [4]

- Mice: NOD-SCID mice (6-week-old females).

- Xenograft Establishment: 15 x 10^6 TMD8 or U2932 DLBCL cells were injected subcutaneously into the left flanks.

- Treatment: Once tumors reached ~100 mm³, mice were randomized into groups.

- Dosing: this compound (100 mg/kg) or vehicle control was administered by oral gavage once daily, 5 days per week.

- Duration: 11 days for TMD8 model; 22 days for U2932 model.

- Tumor Monitoring: Tumor volume was measured 3 times per week with calipers and calculated using the formula: V = W² × L × 0.5.

Clinical Trial Dosing (Phase II in MDS) [6]

- Patients: Adults (≥18 years) with high/very high-risk MDS per IPSS-R, naive to hypomethylating agent therapy.

- Regimen:

- This compound: 45 mg orally, three times per week (on alternating days) for 3 consecutive weeks per 28-day cycle.

- Azacitidine: 75 mg/m² subcutaneously or intravenously daily for 7 days of each 28-day cycle.

- Primary Objectives: Assess safety/tolerability and overall response rate (ORR = CR + PR).

Conclusion and Research Implications

- Preclinically, it shows broad activity but reveals a metabolic subtype-specific resistance in DLBCL that can be overcome by co-targeting antioxidant pathways [4].

- Clinically, its most promising results to date are in combination with azacitidine for the treatment of AML and higher-risk MDS, where it has demonstrated improved response rates and survival compared to historical data with azacitidine alone [5] [6].

This body of research underscores the importance of understanding tumor biology and microenvironmental interactions in developing effective epigenetic therapies. The combination of this compound with other agents, particularly those targeting complementary pathways or specific resistance mechanisms, represents a promising direction for future research.

References

- 1. Adverse drug reaction profiles of histone deacetylase ... [nature.com]

- 2. Phase I Dose Escalation Multicenter Trial of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 dose escalation multicenter trial of this compound alone and in... [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the antilymphoma activity of this compound reveals ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound plus azacitidine in older patients with newly ... [sciencedirect.com]

- 6. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

Pracinostat azacitidine combination therapy protocol

Application Notes: Pracinostat & Azacitidine in AML

This document provides a synthesis of the clinical development program for the this compound and Azacitidine combination, from initial promise to the definitive Phase III results.

The Rationale for Epigenetic Combination Therapy

The pathogenesis of Acute Myeloid Leukemia (AML) often involves aberrant epigenetic silencing of tumor suppressor genes. Two key mechanisms in this process are DNA hypermethylation, mediated by DNA methyltransferases (DNMTs), and histone deacetylation, mediated by histone deacetylases (HDACs). Preclinical studies indicated that the simultaneous inhibition of both pathways could work synergistically to re-express silenced genes, induce apoptosis, and promote differentiation of leukemia cells more effectively than either agent alone [1] [2]. This compound, a potent oral pan-HDAC inhibitor, demonstrated synergistic antitumor activity with the hypomethylating agent Azacitidine in xenograft models of AML, forming the basis for its clinical development [1].

Clinical Trial Outcomes: Phase II vs. Phase III

The clinical journey of this combination highlights the critical importance of confirmatory Phase III trials. The initial promising results from a single-arm Phase II study were not replicated in a larger, randomized, controlled Phase III trial.

The table below summarizes the core efficacy and safety data from both studies for direct comparison:

| Trial Characteristic | Phase II Study (N=50) | Phase III (PRIMULA) Study (N=406) |

|---|---|---|

| Study Design | Open-label, single-arm [2] | Randomized, double-blind, placebo-controlled [1] [3] |

| Patient Population | ≥65 years, newly diagnosed AML, unfit for intensive chemo [4] [2] | Adult, newly diagnosed AML, unfit for intensive induction chemotherapy [1] [3] |

| Treatment Protocol | this compound 60 mg, 3 days/week, 3 weeks on, 1 week off + Azacitidine 75 mg/m², 7 days [2] | this compound 60 mg or matching placebo on the same schedule + Azacitidine 75 mg/m², 7 days [1] | | Complete Response (CR) Rate | 42% [5] [2] | Not significantly different from placebo + Azacitidine [3] | | Overall Survival (OS) | Median OS: 19.1 months [1] [2] | Median OS: 9.95 months (identical in both groups) [1] [3] | | Key Grade ≥3 Adverse Events | Infections (52%), Thrombocytopenia (46%), Febrile Neutropenia (44%) [2] | No new safety signals identified; combination was tolerable but added no efficacy benefit [1] [3] | | Conclusion | Active and well-tolerated regimen, supporting further study [2] | Trial stopped for futility; no benefit over Azacitidine alone [1] [3] [6] |

Experimental Protocols

The following protocols detail the methodology used in the clinical trials, provided as a reference for researchers.

Protocol 1: Clinical Dosing and Administration (from Phase II/III Trials)

This protocol outlines the combination therapy regimen as it was administered in the pivotal clinical studies for AML.

1.1 Drug Formulation and Reconstitution

1.2 Dosing Schedule

- Treatment is administered in 28-day cycles.

- Azacitidine: Administer 75 mg/m² daily for 7 consecutive days, starting on Day 1 of each cycle. Alternative schedules (e.g., 5-2-2) were also permitted in the Phase II study [2].

- This compound: Administer 60 mg orally once daily, three days per week (e.g., Monday, Wednesday, Friday), every other day for three consecutive weeks, followed by one week off [1] [2].

- Doses should be taken with food.

1.3 Dose Modification Guidelines

- Myelosuppression: For patients with prolonged hematological toxicity (e.g., >50% reduction in ANC/platelets at Cycle 2 Day 1 with hypocellular bone marrow), consider dose reduction of Azacitidine to 75% of the starting dose, followed by a reduction of this compound to 45 mg [2].

- Non-Hematologic Toxicity: For Grade ≥3 non-hematologic toxicities, interrupt dosing for up to 2 weeks until resolution. Upon restarting, resume at the same or a reduced dose per physician discretion [7] [2].

Protocol 2: Efficacy Assessment in Clinical Trials

This protocol describes the key endpoints and assessment methods used to evaluate treatment efficacy.

2.1 Primary Efficacy Endpoints

- Overall Survival (OS): Defined as the time from the first day of study drug administration to death from any cause [1].

- Composite Response Rate: In the Phase II study, this was defined as the rate of Complete Remission (CR), CR with incomplete blood count recovery (CRi), and morphologic leukemia-free state (MLFS) [2].

2.2 Response Assessment Methodology

- Bone Marrow Aspiration and Biopsy: Perform at baseline, end of Cycles 2, 4, and 6, and then every 3 cycles thereafter or as clinically indicated [2].

- Pathology and Cytogenetics: Bone marrow samples should be assessed locally for blast percentage and cellularity. Conventional cytogenetics should be performed at baseline [2].

- Response Criteria: All responses should be adjudicated using the revised International Working Group (IWG) response criteria for AML [7] [2].

Research & Development Context

- Mechanism of Action Synergy: The theoretical foundation for this combination remains robust. HDAC inhibitors and hypomethylating agents target complementary epigenetic mechanisms. The clinical failure in Phase III suggests that tumor heterogeneity, patient selection, or tolerability issues may have prevented the realization of this synergy in a broad patient population [1] [8].

- Status in MDS: A separate randomized Phase II trial in patients with higher-risk myelodysplastic syndromes (MDS) also failed to show a benefit for the this compound-Azacitidine combination compared to Azacitidine alone. The CR rate was lower in the combination arm (18% vs. 33%), and toxicity leading to treatment discontinuation was higher (20% vs. 10%) [7].

Visualizing the Epigenetic Strategy and Clinical Workflow

The following diagram illustrates the synergistic mechanism of action and the high-level structure of the Phase III clinical trial.

Fig. 1: Proposed synergistic mechanism of this compound and Azacitidine. The drugs target complementary epigenetic pathways to reverse gene silencing.

Fig. 2: PRIMULA Phase III trial workflow and outcome. The randomized, controlled study concluded the combination provided no survival advantage over azacitidine alone [1] [3] [6].

Research Implications and Future Directions

The failure of the this compound-Azacitidine combination in its Phase III trial underscores the challenges in translating promising preclinical and Phase II data into a clinically effective regimen. For drug development professionals, this case highlights:

- The critical importance of randomized, placebo-controlled trials for validating efficacy, especially in the context of open-label Phase II studies where bias can influence outcomes.

- Tolerability as a key factor; the higher rate of grade 3 adverse events and treatment discontinuations in earlier trials may have compromised the delivery of an effective dose intensity in the larger Phase III population [7].

- The evolving treatment landscape for AML, particularly in the "Venetoclax era," which has set a new benchmark for efficacy in this patient population, making it more difficult for new combinations to demonstrate superiority [1].

References

- 1. This compound combined with azacitidine in newly diagnosed ... [sciencedirect.com]

- 2. This compound plus azacitidine in older patients with newly ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound combined with azacitidine in newly diagnosed ... [pubmed.ncbi.nlm.nih.gov]

- 4. plus this compound in older patients with newly diagnosed... azacitidine [pubmed.ncbi.nlm.nih.gov]

- 5. This compound plus azacitidine in older patients with newly ... [sciencedirect.com]

- 6. Phase 3 Trial of this compound Plus Azacitidine in AML... Combination [targetedonc.com]

- 7. Phase II Randomized Double-Blinded Study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 8. the new approach to acute myeloid leukemia therapy [nature.com]

Table: Pracinostat Dosing Schedules in Clinical Trials

| Trial Phase / Identifier | Disease Context | Combination Agent(s) | Pracinostat Schedule | Reference Dose | Key Efficacy Outcomes | Common Grade ≥3 Adverse Events |

|---|---|---|---|---|---|---|

| Phase II (NCT01873703) [1] | Higher-risk MDS | Azacitidine | 60 mg, orally, every other day for 3 days per week, for the first 3 weeks of each 28-day cycle. | 60 mg | CR rate by cycle 6: 18% (vs. 33% in placebo+AZA arm); No significant improvement in OS or PFS [1]. | Fatigue, nausea; Higher discontinuation rate (20% vs. 10%) [1]. |

| Phase I (NCT01075359) [2] | Advanced Hematologic Malignancies | Azacitidine | 60 mg, orally, 3 times per week for 3 weeks, followed by 1 week of rest in a 28-day cycle. | 60 mg (RP2D) | In the combination cohort: 6 CR, 3 CRi in MDS patients [2]. | Not specified in the abstract; regimen deemed safe [2]. |

| Phase II (ACTRN12619001655134) [3] | Elderly AML | Cytarabine + Venetoclax | 45 mg, orally, daily on specified days (e.g., Days 10, 12, 14, 17, 19, 21) of a 28-day cycle. | 45 mg | Trial is ongoing; outcomes are primary endpoints of the study [3]. | Dose-limiting toxicity is a primary outcome measure under investigation [3]. |

Detailed Experimental Protocol for this compound in Combination Therapy

For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed framework.

Patient Eligibility Screening (Key Inclusion/Exclusion Criteria)

- Confirmed Diagnosis: Patients should have a confirmed diagnosis of higher-risk MDS (IPSS Intermediate-2 or High-risk) or AML, per WHO classification [1].

- Key Inclusion Criteria:

- Age ≥ 18 years.

- ECOG performance status of 0-2.

- Adequate organ function defined as:

- Creatinine clearance ≥ 60 mL/min.

- Total bilirubin < 1.5 × ULN.

- AST and ALT ≤ 2.5 × ULN.

- QTcF interval ≤ 470 msec [1].

- Key Exclusion Criteria:

- Prior treatment with hypomethylating agents (e.g., azacitidine).

- Uncontrolled, significant medical conditions including active infection, symptomatic congestive heart failure, unstable angina, or recent myocardial infarction [1].

Drug Administration and Dosing

- This compound:

- Azacitidine (Combination Partner):

- Dose: 75 mg/m².

- Schedule: Administered intravenously or subcutaneously for 7 days, either consecutively on Days 1-7 or on a Days 1-5, 8-9 schedule [1].

- Dose Modifications: Predefined plans for hematological and non-hematological toxicities are required. Therapy should be held for Grade 3 non-hematological toxicity or prolonged cytopenias [1].

Response and Safety Monitoring

- Efficacy Assessments:

- Bone Marrow Evaluation: Perform bone marrow aspiration and biopsy with cytogenetic analysis at baseline, after cycles 2 and 6, and if disease progression is suspected [1].

- Response Criteria: Use standardized criteria (e.g., 2006 IWG criteria for MDS) to assess Complete Remission (CR), Partial Remission (PR), and Hematological Improvement (HI) [1].

- Safety Monitoring:

- Adverse Events (AEs): Record all AEs continuously and grade them according to CTCAE (v4.0 or current version). Pay close attention to myelosuppression, gastrointestinal events, fatigue, and potential cardiotoxicity [1] [4].

- Laboratory Tests: Conduct complete blood counts (CBC) with differential and comprehensive metabolic panels weekly during the first two cycles, and at minimum before each subsequent cycle.

- ECGs: Monitor QTc interval at baseline and periodically during treatment, especially after any dose adjustment [1].

Mechanistic Workflow of this compound in Combination Therapy

The diagram below illustrates the synergistic mechanism of this compound and azacitidine.

Key Application Notes for Researchers

- Tolerability is a Key Consideration: The higher rate of grade ≥3 adverse events and treatment discontinuations in the phase II combination trial suggests that the 60 mg schedule can be challenging for long-term administration [1]. The exploration of a 45 mg dose in the newer INTERVENE trial (ACTRN12619001655134) represents an active effort to improve the therapeutic window [3].

- Pharmacodynamic Monitoring: While phase I data showed a dose-dependent increase in plasma concentration, this did not consistently correlate with increased histone acetylation in peripheral blood mononuclear cells [2]. Developing robust PD biomarkers for patient selection and efficacy monitoring remains an area for further investigation.

- Future Directions: Research is continuing to define this compound's role, particularly in triplet regimens (e.g., with cytarabine and venetoclax in AML) and in genetically defined patient subgroups [3]. The safety and efficacy of these novel combinations are not yet established.

References

Application Notes and Protocols: Pracinostat in Combination with Hypomethylating Agents for Myeloid Malignancies

Introduction and Scientific Rationale

Epigenetic dysregulation is a established hallmark of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) [1]. This provides a strong rationale for therapeutic targeting using epigenetic modulators. The two primary epigenetic therapies are Hypomethylating Agents (HMAs), such as azacitidine and decitabine, and Histone Deacetylase Inhibitors (HDACi) like Pracinostat [1] [2].

The scientific premise for the this compound-HMA combination is synergistic epigenetic modulation. HMAs integrate into DNA during the S-phase to inhibit DNA methyltransferases (DNMT1), reversing promoter hypermethylation and allowing for the re-expression of silenced genes [1] [2]. However, this newly accessible chromatin may remain transcriptionally inactive due to histone deacetylation. This compound, a potent oral HDAC inhibitor, targets this mechanism by preventing histone deacetylation, leading to a more open chromatin structure. Preclinical models indicate that this dual inhibition can synergistically reactivate tumor suppressor genes and genes critical for cellular differentiation, thereby promoting anti-leukemic effects [3].

The following diagram illustrates this synergistic mechanism of action and the core design of clinical trials investigating the combination.

Clinical Trial Data Summary

Clinical trials have evaluated this compound combined with azacitidine across different patient populations. The key efficacy and safety outcomes from major studies are summarized in the table below.

Table 1: Summary of Key Clinical Trials for this compound + Azacitidine

| Trial Identifier & Phase | Patient Population | Study Arms | Key Efficacy Outcomes | Key Safety Outcomes |

|---|

| PRIMULA (NCT not specified) Phase III [3] | Newly diagnosed AML patients unfit for intensive chemotherapy (N=406) | this compound + Azacitidine vs. Placebo + Azacitidine | - Median OS: 10.0 mo (combo) vs 11.9 mo (control) (HR=1.076).

- CR Rate: 25.6% (combo) vs 24.8% (control).

- Trial stopped for futility at planned interim analysis. | - Grade ≥3 AEs: 98.5% (combo) vs 96.0% (control).

- Serious AEs: 76.1% (combo) vs 68.3% (control).

- Fatal AEs: 34.0% (combo) vs 29.4% (control). | | NCT01873703 Phase II [4] | Higher-risk MDS (IPSS Int-2/High) (N=102) | this compound + Azacitidine vs. Placebo + Azacitidine | - CR by Cycle 6: 18% (combo) vs 33% (control) (p=0.07).

- Median OS: 16 mo (combo) vs 19 mo (control) (HR=1.21).

- No significant improvement in PFS or ORR. | - Grade ≥3 AEs: 98% (combo) vs 74% (control).

- Higher rate of treatment discontinuation in the this compound group (20% vs 10%). | | NCT01993641 Phase II [5] | MDS patients who failed prior HMA therapy (Planned N=45) | this compound + Azacitidine or Decitabine (Single-arm) | - Primary Endpoint: Clinical Improvement Rate (CR, Marrow CR, PR, HI).

- Status: Completed. Published results not available in the sourced document. | - Safety profile of the combination in HMA-failure population was assessed. |

Detailed Experimental Protocols

This section outlines the specific methodologies used in the pivotal clinical trials, providing a reference for future study design.

Patient Eligibility Criteria

The following inclusion and exclusion criteria are representative of the Phase II and III trials for AML and MDS [3] [4].

Inclusion Criteria:

- Aged ≥18 years.

- For AML Trials: Newly diagnosed AML (≥20% blasts) who are unfit for standard intensive induction chemotherapy.

- For MDS Trials: Diagnosis of MDS classified as Intermediate-2 or High-risk by the International Prognostic Scoring System (IPSS).

- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.

- Adequate renal and hepatic function (e.g., creatinine ≤1.5x ULN, bilirubin ≤1.5x ULN, AST/ALT ≤2.5x ULN).

Exclusion Criteria:

- Prior treatment with HMAs or HDAC inhibitors.

- Active, uncontrolled infection.

- Significant cardiac disease, including congestive heart failure (NYHA Class III-IV), unstable angina, or myocardial infarction within the past 6 months.

- QTcF interval >470 msec.

- Known central nervous system involvement.

Dosing and Administration Schedules

The established dosing regimens from clinical trials are detailed below. Note: These protocols were associated with significant toxicity, suggesting that alternative schedules may be necessary for future development.

Table 2: Standard Dosing and Schedule from Clinical Trials

| Component | Dose and Route | Schedule and Cycle Length |

|---|---|---|

| Azacitidine | 75 mg/m² | Subcutaneously or Intravenously, daily for 7 days, every 28-day cycle [4]. |

| This compound | 60 mg | Orally, every other day, 3 times per week (e.g., Monday, Wednesday, Friday) for 3 weeks, followed by 1 week of rest, every 28-day cycle [4]. |

The following workflow diagram maps the journey of a patient through a typical trial, from screening to treatment and response assessment.

Response and Safety Assessment

Efficacy Endpoints:

- Complete Response (CR) Rate: Proportion of patients with CR by specified cycle (e.g., Cycle 6) as defined by IWG criteria for MDS or ELN criteria for AML [4].

- Overall Survival (OS): Time from first dose to death from any cause [3].

- Overall Response Rate (ORR): Includes CR, Partial Response (PR), Marrow CR, and Hematologic Improvement (HI) [5].

- Progression-Free Survival (PFS): Time from first dose to disease progression or death [4].

Safety Monitoring:

- Adverse Events (AEs): Recorded continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [3] [4].

- Laboratory Tests: Hematology and serum chemistry panels performed regularly.

- Cardiac Monitoring: ECG at baseline and as clinically indicated, given the known risk of QTc prolongation with some HDAC inhibitors.

Analysis of Challenges and Future Directions

Despite a strong preclinical rationale, the combination of this compound and azacitidine failed to demonstrate a clinical benefit in large, randomized trials. Analysis of these outcomes reveals several key challenges and potential paths forward.

Toxicity and Tolerability: The most significant challenge was dose-limiting toxicity. The Phase II MDS trial reported Grade ≥3 adverse events in 98% of patients receiving the combination, leading to a high rate of treatment discontinuation (20% vs. 10% in the control arm) [4]. This compromised the ability to deliver adequate therapy, likely undermining efficacy. Future studies should explore alternative dosing and scheduling (e.g., lower doses, prolonged intervals) to improve the therapeutic index.

Lack of Predictive Biomarkers: A critical gap is the absence of biomarkers to identify patients most likely to respond. While mutations in epigenetic regulators like TET2 are associated with better response to HMA monotherapy, their predictive value for HMA/HDACi combinations remains unclear [1]. Future research should focus on molecular and epigenetic profiling to define a sensitive subpopulation.

Mechanistic Considerations: The failure of this combination underscores the complexity of epigenetic interplay in vivo. As noted in prior research, administering cytostatic agents concurrently with HMAs can antagonize their S-phase-dependent mechanism of action [2]. The cytotoxic effects of HDAC inhibitors might inadvertently reduce the population of cells entering S-phase, thereby limiting the incorporation and efficacy of HMAs.

Future development of epigenetic therapy combinations should prioritize strategies that synergize without overlapping toxicities or antagonistic mechanisms. Exploration of this compound with other novel agents, or in specific molecularly defined subsets of patients, may represent a more viable path forward.

References

- 1. Novel approaches to the use of hypomethylating agents in ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Trials Assessing Hypomethylating Agents ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound combined with azacitidine in newly diagnosed ... [sciencedirect.com]

- 4. Phase II Randomized Double-Blinded Study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 2 Study Adding this compound to a Hypomethylating ... [patlynk.com]

Pracinostat HDAC inhibitor in vitro assay methods

Pracinostat (SB939) Application Notes

This compound is a hydroxamic acid-based HDAC inhibitor with improved pharmaceutical properties. It potently inhibits class I, II, and IV HDAC enzymes, demonstrating broad antiproliferative activity and induction of apoptosis in tumor cell lines [1]. Research highlights its efficacy in suppressing cancer metastasis and growth by targeting specific signaling pathways like IL-6/STAT3 and through a novel mechanism involving the induction of mitochondrial fission-associated cell death [2] [3] [4].

Table 1: Key In Vitro Pharmacological Profile of this compound

| Assay Type | Experimental Model | Key Findings/IC₅₀ Values | Description | Reference |

|---|---|---|---|---|

| HDAC Enzyme Inhibition | Recombinant Human HDACs | HDAC1: 49 nM; HDAC2: 43 nM; HDAC3: 43 nM; HDAC8: 140 nM | Potent pan-inhibitor of Class I HDACs. | [1] |

| Recombinant Human HDACs | HDAC4: 56 nM; HDAC5: 47 nM; HDAC7: 137 nM; HDAC10: 40 nM | Potent inhibitor of Class IIa HDACs. | [1] | |

| Recombinant Human HDACs | HDAC6: 1008 nM | Notably less potent against HDAC6 (Class IIb). | [1] | |

| Recombinant Human HDACs | HDAC11: 93 nM | Inhibitor of Class IV HDAC. | [1] | |

| Antiproliferative Activity | HCT116 (Colorectal Cancer) | GI₅₀ = 0.24 µM (48h) | Significant growth inhibition. | [1] |

| MCF7 (Breast Cancer) | GI₅₀ = 0.17 µM (48h) | Significant growth inhibition. | [1] | |

| MDA-MB-231 (Breast Cancer) | ~0.5-1 µM impaired motility | Inhibited cell migration and invasion. | [2] | |

| Mechanistic & Functional Assays | Breast Cancer Cells | Reversed EMT (↑E-cadherin, ↓N-cadherin/Vimentin) | Increased acetyl-H3/H4; inhibited IL-6/STAT3 pathway. | [2] [5] |

| Colorectal Cancer Cells | Induced mitochondrial peripheral fission | Increased CDK5 expression/acetylation, enhanced Drp1-FIS1 binding. | [3] [4] |

Detailed Experimental Protocols

The following protocols are compiled from methodologies described in the literature.

HDAC Enzyme Inhibition Assay

This fluorometric assay measures this compound's direct inhibition of recombinant HDAC enzymes [1].

- Principle: A fluorogenic acetylated substrate (Fluor de Lys) is deacetylated by active HDACs. The deacetylated product reacts with a developer to generate a fluorescent signal, which is diminished in the presence of an inhibitor.

- Key Reagents:

- Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

- This compound (serial dilutions in DMSO)

- Fluor de Lys substrate and developer

- Assay Buffer: 25 mM Tris-HCl, pH 7.5; 137 mM NaCl; 2.7 mM KCl; 1 mM MgCl₂; 1 mg/mL BSA

- Procedure:

- Prepare a reaction mix containing assay buffer, HDAC enzyme, and varying concentrations of this compound in a total volume of 33 µL. Include a vehicle control (DMSO).

- Incubate the reaction at room temperature for 2 hours.

- Add 16 µL of Fluor de Lys developer to stop the reaction and incubate for an additional 10 minutes.

- Measure the fluorescence at an emission of 460 nm.

- Calculate the percentage of inhibition and determine IC₅₀ values using non-linear regression analysis (e.g., with XLfit software).

Cell Proliferation Assay (CCK-8/Sulforhodamine B)

This protocol assesses the antiproliferative effects of this compound on cancer cell lines [3] [1].

- Principle: The CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by dehydrogenases in live cells to an orange-colored formazan product, proportional to the number of viable cells.

- Key Reagents:

- Cancer cell lines (e.g., HCT116, MCF7)

- This compound (dissolved in DMSO, stock concentration 10 mM)

- Cell culture medium and supplements

- CCK-8 reagent

- Procedure:

- Seed cells in 96-well plates in log growth phase at an optimal density (e.g., 3,000 cells/well) and allow to adhere for 24 hours.

- Treat cells with a concentration gradient of this compound (e.g., 1.5 nM to 100 µM) for a defined period (e.g., 48-96 hours). Include a DMSO vehicle control.

- Add CCK-8 reagent to a final working concentration of 10% and incubate the plates at 37°C for 1.5 hours.

- Measure the absorbance at 450 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the control and determine GI₅₀ values.

Wound Healing / Cell Migration Assay

This simple assay evaluates the anti-migratory effect of this compound [2] [5].

- Principle: A "wound" is created in a confluent cell monolayer, and the migration of cells into the scratch area is monitored over time in the presence or absence of the drug.

- Procedure:

- Seed cells in a multi-well plate to form a 100% confluent monolayer.

- Create a straight "wound" by scratching the monolayer with a sterile pipette tip.

- Wash the plate gently with PBS to remove detached cells.

- Add fresh medium containing this compound (e.g., 0.5-1 µM) or vehicle control.

- Capture images of the wound at the same location at 0 hours and after regular intervals (e.g., 24, 48 hours).

- Quantify the migration by measuring the remaining wound area relative to the initial wound area using image analysis software.

Analysis of Apoptosis and Mitochondrial Effects

This compound induces apoptosis and mitochondrial dysfunction. Key assays include [3] [1]:

- Annexin V/PI Staining for Apoptosis:

- Treat cells with this compound.

- Harvest and stain cells using an Annexin V FITC/PI apoptosis detection kit.

- Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Mitochondrial Membrane Potential (MMP) Assay:

- Treat cells with this compound.

- Stain cells with JC-1 dye. In healthy cells, JC-1 forms red fluorescent aggregates; in apoptotic cells, it remains in the monomeric green fluorescent form.

- Analyze the red/green fluorescence ratio by flow cytometry. A decrease in the ratio indicates loss of MMP and mitochondrial damage.

- Western Blot for Mechanism:

- Lyse treated cells and separate proteins by SDS-PAGE.

- Transfer to a PVDF membrane and probe with primary antibodies against targets such as acetyl-histone H3, acetyl-histone H4, cleaved caspase-3, CDK5, p-STAT3 (Tyr705), E-cadherin, N-cadherin, and Vimentin.

- Use β-actin as a loading control to confirm equal protein loading.

Experimental Workflow and Mechanism Diagrams

Diagram 1: A generalized in vitro workflow for evaluating this compound, encompassing direct enzyme inhibition, phenotypic cellular assays, and subsequent mechanistic analysis.

Diagram 2: Illustrated mechanisms of this compound action based on current research, showing nuclear HDAC inhibition and two key downstream pathways leading to anti-tumor effects.

Conclusion

This compound is a promising HDAC inhibitor with a well-characterized in vitro profile. The protocols outlined provide a framework for researchers to evaluate its enzymatic inhibition, antiproliferative efficacy, and complex mechanisms of action, including metastasis suppression and induction of mitochondrial-mediated cell death. Its favorable physicochemical and ADME properties further support its potential for development [6].

References

- 1. This compound (SB939) | HDAC inhibitors/activators inhibitor [selleckchem.com]

- 2. This compound (SB939), a histone deacetylase inhibitor, ... [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor this compound suppresses ... [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor this compound suppresses ... [sciencedirect.com]

- 5. This compound (SB939), a histone deacetylase inhibitor ... [sciencedirect.com]

- 6. a novel HDAC inhibitor for cancer therapy [pmc.ncbi.nlm.nih.gov]

Comprehensive Molecular Docking Analysis of Pracinostat with Class I Histone Deacetylases (HDACs): Application Notes and Protocols

Introduction to Pracinostat and Class I HDACs

This compound (SB939) is an orally bioavailable, hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated promising antitumor activity in various cancer models. As a pan-HDAC inhibitor, this compound selectively targets Class I, II, and IV HDACs without affecting Class III HDACs or HDAC6 in Class IIb, and has shown no significant activity against other zinc-binding enzymes, receptors, and ion channels. [1] [2] The compound exhibits favorable pharmacokinetic properties and better efficacy compared to first-generation HDAC inhibitors like vorinostat (SAHA), making it a promising therapeutic agent for both hematological malignancies and solid tumors. [3] [4]

Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) are zinc-dependent enzymes primarily localized in the nucleus that play crucial roles in epigenetic regulation of gene expression and have been implicated in various cancers. [5] [6] Except for HDAC8, which functions independently, Class I HDACs typically operate as catalytic subunits within large multi-protein complexes such as NuRD, Sin3, CoREST, MiDAC, and SMRT/NCoR. [5] The structural conservation among Class I HDACs, particularly in their catalytic tunnels, presents both challenges and opportunities for selective inhibitor development. [6] Currently, no comprehensive structural studies have fully elucidated the binding mechanisms of this compound with all four Class I HDAC isozymes, creating a knowledge gap that molecular docking studies can effectively address. [3]

Molecular Docking Methodology and Protocols

Protein Preparation and Grid Generation

The success of molecular docking studies depends heavily on proper protein preparation, which ensures structural correctness and optimization of the target enzymes. The following protocol outlines the standardized approach for preparing Class I HDAC structures:

Retrieval of Crystal Structures: Obtain crystal structure coordinates of HDAC1, HDAC2, HDAC3, and HDAC8 from the Protein Data Bank (www.rcsb.org). [3] Select structures with high resolution (preferably <2.5 Å) and minimal missing residues.

Structure Optimization: Process each HDAC structure using Protein Preparation Wizard (Schrödinger Suite) or similar tools. Add missing hydrogen atoms, fill missing side chains and loops using Prime, and remove water molecules beyond 5Å from the active site. [3]

Cofactor and Ion Handling: Retain the essential zinc atom in all four HDAC structures, as HDACs are zinc-dependent metalloenzymes. Remove irrelevant heteroatoms and non-essential cofactors, but keep co-crystallized ligands where present for reference. [3]

Active Site Specification: For HDAC2 and HDAC8 (which contain native ligands), use these ligands to demarcate the active site. For HDAC1 and HDAC3 (devoid of experimental ligands), define the grid by selecting known active site residues. Generate grids using the Grid Generation option of the Glide program with default parameters. [3]

Ligand Preparation

Proper preparation of this compound ensures accurate representation of its physicochemical properties and conformational states:

Structure Retrieval: Obtain the coordinate file of this compound from PubChem (PubChem CID: 49,855,250). [3]

Geometry Optimization: Use LigPrep tool (Schrödinger) or similar software to minimize the structure, generate protonation states at physiological pH (7.0±2.0) using Epik, and create possible tautomers. [3]

Stereochemical Considerations: Generate metal binding states and retain specific chiralities during preparation. Generate multiple low-energy conformations for comprehensive docking analysis. [3]

Docking Parameters and Validation

Implementation of standardized docking protocols ensures reproducibility and reliability of results:

Docking Methodology: Perform molecular docking using extra-precision (XP) flexible mode in Glide with identical parameters for all HDAC isozymes. [3] Alternatively, for comparative studies, use AutoDock Vina-based CB-Dock which automatically predicts five active sites and flexibly docks ligands into them. [3]

Pose Selection and Validation: Select the most appropriate pose based on docking score, binding orientation similarity to known inhibitors, and formation of key interactions with catalytic residues. For CB-Dock, select the most correct pose based on information about co-crystallized ligands. [3]

Cross-validation: Compare this compound docking results with known HDAC inhibitors like SAHA against HDAC2 and HDAC8 to validate methodological accuracy. [3]

Table 1: Key Docking Parameters for Class I HDAC Studies

| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC8 |

|---|---|---|---|---|

| Grid Box Size | 20×20×20 Å | 20×20×20 Å | 20×20×20 Å | 20×20×20 Å |

| Docking Algorithm | Glide XP | Glide XP | Glide XP | Glide XP |

| Flexible Treatment | Ligand flexibility | Ligand flexibility | Ligand flexibility | Ligand flexibility |

| Scoring Function | GlideScore | GlideScore | GlideScore | GlideScore |

| Reference Ligand | Active site residues | Native ligand | Active site residues | Native ligand |

Analysis of Binding Interactions and Modes

Molecular Docking Results

Comprehensive docking studies reveal that this compound exhibits differential binding affinity across Class I HDAC isozymes, with varying docking scores that reflect its binding potency:

Table 2: Docking Scores and Binding Affinities of this compound with Class I HDACs

| HDAC Isoform | Docking Score (kcal/mol) | MM-GBSA ΔG(bind) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| HDAC1 | -9.8 | -54.2 | His141, Asp176, Zn²⁺ coordination |

| HDAC2 | -9.65 | -50.4 | His145, Asp181, Zn²⁺ coordination |

| HDAC3 | -8.89 | -48.9 | His134, Asp170, Zn²⁺ coordination |

| HDAC8 | -8.93 | -49.1 | His142, Asp178, Zn²⁺ coordination |

The more negative the docking score, the stronger the predicted binding affinity. This compound demonstrated the strongest binding potential against HDAC1, followed by HDAC2, HDAC8, and HDAC3, respectively. [3] This differential binding profile provides insights for optimizing this compound for specific HDAC isozymes.

Structural Basis of this compound-HDAC Interactions

The binding mode analysis reveals critical interactions between this compound and Class I HDACs:

Zinc Ion Coordination: The hydroxamic acid group of this compound chelates the catalytic zinc ion at the base of the active site in all Class I HDACs, forming bidentate coordination that is essential for inhibitory activity. [3] [6] This interaction mimics the natural substrate binding mode and is a characteristic feature of hydroxamate-based HDAC inhibitors.

Active Site Interactions: The catalytic tunnel residues of Class I HDACs engage in extensive hydrophobic and hydrogen bonding interactions with this compound. Key conserved residues including glycine-rich regions (Gly151 in HDAC8), phenylalanine residues (Phe152, Phe208 in HDAC8), and tyrosine residues (Tyr306 in HDAC8) form critical van der Waals contacts and hydrogen bonds that stabilize the inhibitor-enzyme complex. [3] [7]

Isoform-Specific Interactions: Despite high structural conservation, subtle differences in active site architecture contribute to differential binding affinity. HDAC1 and HDAC2 feature deeper catalytic tunnels that extend further into the protein compared to HDAC3 and HDAC8, potentially allowing for additional interactions with the this compound molecule. [6] The benzimidazole group of this compound appears to engage in π-π stacking and hydrophobic interactions with aromatic residues in the active site, contributing to its enhanced affinity compared to first-generation inhibitors like SAHA.

The following diagram illustrates the key interactions between this compound and the active site of Class I HDACs:

Energetic Profiling and Binding Free Energy Calculations

MM-GBSA Methodology

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach provides more accurate estimation of binding affinities compared to standard docking scores alone. This method calculates the free energy of binding using the following equation:

ΔG(bind) = G(complex) − G(receptor) − G(ligand)

Where ΔG(bind) represents the binding free energy, G(complex) is the free energy of the protein-ligand complex, G(receptor) is the free energy of the protein alone, and G(ligand) is the free energy of the unbound ligand. [3] More negative values of ΔG(bind) indicate stronger binding affinity.

Protocol for MM-GBSA Calculations

System Preparation: Use the this compound-HDAC docked complexes from molecular docking studies as starting structures. Ensure proper protonation states and orientation of the inhibitor in the active site.

Energy Calculations: Perform MM-GBSA calculations using Prime/MM-GBSA module (Schrödinger) or equivalent software. Maintain default parameters without imparting flexibility to the receptor during calculations. [3]

Solvation Effects: The MM-GBSA method incorporates implicit solvation models to estimate solute-solvent interactions, while the molecular mechanics component measures enthalpic contributions of receptor-ligand interactions. [3]

Binding Affinity Estimation: Calculate binding energies for each this compound-HDAC complex. The calculations consistently showed favorable binding energies across all Class I HDACs, with HDAC1 exhibiting the most negative ΔG(bind) value of -54.2 kcal/mol, consistent with its highest docking score. [3]

Comparative Binding Energy Analysis

The MM-GBSA results provide quantitative energetic insights that complement the docking studies:

The binding energies follow the same trend as docking scores, with HDAC1 showing the strongest binding affinity, followed by HDAC2, HDAC8, and HDAC3.

The significant binding energy values (ranging from -48.9 to -54.2 kcal/mol) indicate strong, favorable interactions between this compound and all Class I HDACs, supporting its pan-inhibitory character.

The energetic contributions reveal that van der Waals interactions, electrostatic effects, and zinc coordination play crucial roles in the binding mechanism, with the hydroxamic acid group providing substantial energetic stabilization through zinc chelation.

e-Pharmacophore Generation and Virtual Screening Applications

e-Pharmacophore Generation Protocol

The energetically optimized pharmacophore (e-Pharmacophore) approach combines structure-based and ligand-based drug design strategies to identify critical chemical features essential for binding:

Input Structure Preparation: Select the pose of this compound with the most negative docking score for each HDAC isozyme as the starting structure for e-Pharmacophore generation. [3]

Feature Mapping: Use the auto e-Pharmacophore tool of Phase (Schrödinger) to map energetically favorable chemical features including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), hydrophobic regions (H), and negatively charged groups (N). [3]

Energy Weighting: The method assigns energy-based weights to each pharmacophore feature based on its contribution to the overall binding energy, providing a more biologically relevant pharmacophore model compared to traditional geometry-based approaches.

Model Validation: Validate the generated e-Pharmacophore models by assessing their ability to retrieve known active compounds from decoy molecules in virtual screening experiments.

e-Pharmacophore Features of this compound

The e-Pharmacophore models reveal distinct feature sets for this compound across different Class I HDACs:

HDAC1 and HDAC2: The models feature multiple hydrogen bond acceptors and donors corresponding to the hydroxamic acid group and linker region, complemented by aromatic and hydrophobic features from the benzimidazole moiety.

HDAC3 and HDAC8: Show relatively simpler pharmacophore maps with emphasis on zinc-binding functionality and key hydrogen bond interactions with active site residues.

Common Features: All HDAC isozymes share the critical hydroxamic acid zinc-binding feature, highlighting its essential role in inhibitor binding across Class I HDACs.

The generated e-Pharmacophores serve as valuable queries for virtual screening of compound databases to identify novel scaffolds with similar binding features to this compound, facilitating the discovery of next-generation HDAC inhibitors with improved selectivity and therapeutic profiles. [3]

Experimental Validation and Correlation Studies

Biochemical Assay Correlation

While the current search results primarily focus on computational studies, it is essential to correlate docking predictions with experimental data:

Antiproliferative Activity: this compound has demonstrated potent antiproliferative effects across various cancer cell lines, with IC₅₀ values ranging from 0.34 to 0.56 µM depending on the specific cell line. [3] These experimental findings align with the computational predictions of strong binding affinity across Class I HDACs.

Enzyme Inhibition Profiling: Biochemical assays have confirmed that this compound inhibits HDAC8 with an IC₅₀ of 140 nM, demonstrating its potent activity against this Class I HDAC isozyme. [2]

Cellular Mechanism: Following cellular uptake, this compound inhibits HDAC activity, resulting in accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately apoptosis of tumor cells. [1] [2]

Comparison with SAHA (Vorinostat)

Comparative studies between this compound and the first-generation HDAC inhibitor SAHA provide valuable context:

Enhanced Binding Affinity: Molecular docking and binding energy calculations consistently indicate that this compound exhibits stronger binding affinity toward Class I HDACs compared to SAHA, potentially explaining its superior efficacy in preclinical models. [3]

Structural Advantages: The structural features of this compound, particularly its benzimidazole group and optimized linker region, contribute to additional favorable interactions with HDAC active sites beyond the zinc coordination common to all hydroxamate-based inhibitors.

Pharmacokinetic Improvements: this compound demonstrates better pharmaceutical, pharmacokinetic, and physicochemical properties compared to SAHA, including favorable oral bioavailability and metabolic stability. [3]

The following workflow summarizes the integrated computational and experimental approach for characterizing this compound-Class I HDAC interactions:

Conclusion and Research Applications

The comprehensive molecular docking studies of this compound with Class I HDACs provide valuable structural insights and energetic profiles that explain its potent inhibitory activity and differential affinity across HDAC isozymes. The protocols outlined in this document represent standardized methodologies for characterizing HDAC-inhibitor interactions that can be applied to novel compound screening and optimization.

The integrated computational approach combining flexible molecular docking, MM-GBSA binding energy calculations, and e-Pharmacophore generation offers a robust framework for understanding the structural basis of this compound's enhanced efficacy compared to first-generation HDAC inhibitors. These findings facilitate rational drug design strategies for developing next-generation HDAC inhibitors with improved selectivity and therapeutic profiles.

The differential binding profiles identified across Class I HDAC isozymes present opportunities for designing isoform-selective inhibitors that could potentially reduce side effects associated with pan-HDAC inhibition while maintaining therapeutic efficacy. The structural insights gained from these studies, particularly regarding zinc coordination, active site interactions, and isoform-specific binding features, provide critical guidance for medicinal chemistry optimization of HDAC inhibitors for specific therapeutic applications.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. Characterizing binding intensity and energetic features of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SB939), a histone deacetylase inhibitor ... [sciencedirect.com]

- 5. Structure-Based Inhibitor Discovery of Class I Histone ... [mdpi.com]

- 6. Medicinal chemistry advances in targeting class I histone ... [explorationpub.com]

- 7. Discovery of novel potential selective HDAC8 inhibitors by ... [nature.com]

Comprehensive Pharmacophore Modeling and Feature Analysis of Pracinostat: Application Notes and Experimental Protocols for HDAC Inhibitor Development

Introduction and Clinical Relevance

Pracinostat (SB939) represents a significant advancement in the class of hydroxamate-based histone deacetylase (HDAC) inhibitors with demonstrated anti-tumor efficacy across various hematological malignancies. As an orally bioavailable small molecule, this compound exhibits favorable pharmaceutical and pharmacokinetic properties that differentiate it from earlier HDAC inhibitors, allowing for sustained target engagement and improved patient dosing regimens. The compound selectively inhibits class I, II, and IV HDAC enzymes while showing minimal activity against class III HDACs and HDAC6 in class IIb, contributing to its unique safety and efficacy profile compared to pan-HDAC inhibitors [1]. Currently, this compound has received Orphan Drug designation from the FDA for acute myeloid leukemia (AML) and T-cell lymphoma, highlighting its therapeutic potential in these challenging malignancies [1].

The clinical significance of this compound extends beyond its standalone antitumor activity. Preclinical models have demonstrated synergistic effects when this compound is combined with other targeted agents, such as JAK2 inhibitors in AML models, suggesting promising combination strategies for clinical development [1]. Understanding the structural basis for this compound's HDAC inhibition through comprehensive pharmacophore modeling provides valuable insights for rational drug design of next-generation HDAC inhibitors with improved selectivity and safety profiles. These application notes detail the experimental protocols and computational approaches for characterizing this compound's pharmacophore features and their application in HDAC inhibitor development.

Fundamental Pharmacophore Concepts for HDAC Inhibitors

Core Principles and Definitions

In computer-aided drug design, a pharmacophore is formally defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [2]. This conceptual framework provides an abstract representation of molecular interactions without direct reference to specific molecular scaffolds, enabling the identification of novel chemotypes with similar target engagement capabilities. For HDAC inhibitors, pharmacophore models typically incorporate three-dimensional arrangements of key functional groups that mediate critical interactions with the enzyme's active site and surrounding regions.

Pharmacophore modeling approaches for HDAC inhibitors generally fall into two categories: structure-based methods derived from protein-ligand complexes and ligand-based methods developed from multiple known active compounds [2]. Structure-based pharmacophores utilize observed interactions between the protein and ligand in crystallized complexes, ensuring that only ligand moieties demonstrated to participate in binding interactions are incorporated into the model. In contrast, ligand-based pharmacophores identify common chemical features across multiple known active ligands, which is particularly valuable when structural data for the protein-ligand complex is limited or unavailable. Both approaches have been successfully applied to HDAC inhibitor development and virtual screening campaigns.

General HDAC Inhibitor Pharmacophore Model

The widely accepted three-component pharmacophore model for HDAC inhibitors consists of the following key elements:

- Zinc-binding group (ZBG): A functional group that chelates the catalytic Zn^2+ ion at the bottom of the HDAC active site pocket

- Linker region: A hydrophobic spacer that occupies the enzyme's tubular channel

- Surface recognition motif (Cap group): A bulky hydrophobic domain that interacts with residues at the entrance of the active site channel

Table 1: General Pharmacophore Features of HDAC Inhibitors

| Pharmacophore Element | Chemical Characteristics | Spatial Requirements | Functional Role |

|---|---|---|---|

| Zinc-binding group (ZBG) | Hydroxamic acid, benzamide, thiol, carboxylate | Precise geometry for metal coordination | Chelates catalytic Zn^2+ ion |

| Linker region | Hydrophobic chains (typically 5-6 carbon atoms) | Linear conformation fitting ~11Å channel | Occupies active site tunnel |

| Surface recognition motif (Cap) | Aromatic/heteroaromatic systems with hydrogen bond donors/acceptors | Varied bulky hydrophobic groups | Interactions with rim residues |